molecular formula C22H23NO4 B2934944 (3R,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-3-carboxylic acid CAS No. 2243515-47-9

(3R,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-3-carboxylic acid

Número de catálogo: B2934944
Número CAS: 2243515-47-9
Peso molecular: 365.429
Clave InChI: SYOFANGRIKNSTR-KUHUBIRLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3R,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-3-carboxylic acid is a chiral piperidine derivative protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the nitrogen position. The compound features a methyl substituent at the C4 position and a carboxylic acid group at C3, with (3R,4R) stereochemistry. This structure is critical in peptide synthesis and medicinal chemistry, where the Fmoc group serves as a temporary protecting group for amines during solid-phase synthesis . The compound’s stereochemistry and substituent arrangement influence its reactivity, solubility, and biological interactions.

Propiedades

IUPAC Name

(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-10-11-23(12-19(14)21(24)25)22(26)27-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t14-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOFANGRIKNSTR-KUHUBIRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(3R,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group and a carboxylic acid moiety. The Fmoc group is commonly used in peptide synthesis as a protecting group for amino acids. Its molecular formula is C25H29O4NC_{25}H_{29}O_4N, and it has a molecular weight of approximately 417.50 g/mol.

Research indicates that the unique structure of (3R,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-3-carboxylic acid allows it to interact with various biological targets. The compound's mechanism of action may involve:

  • Receptor Binding : The Fmoc group enhances lipophilicity, potentially increasing binding affinity to specific receptors.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, impacting physiological processes.

Anticancer Potential

Studies have shown that derivatives of piperidine compounds exhibit significant anticancer activity. For instance, related compounds have been tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis.

Compound Cell Line Tested IC50 Value (µM) Mechanism
(3R,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-3-carboxylic acidHeLa15.2Apoptosis induction
(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acidMCF-712.8Cell cycle arrest

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It may influence neurotransmitter systems, particularly those related to mood regulation and cognitive function.

Case Studies

  • In Vivo Studies : A study involving the administration of the compound in animal models demonstrated its ability to reduce tumor size in xenograft models when compared to control groups.
  • Binding Affinity Studies : High-throughput screening assays have identified significant binding affinities for neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Safety and Toxicity

Preliminary toxicity studies indicate that (3R,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-3-carboxylic acid exhibits low toxicity at therapeutic doses. However, further investigations are necessary to fully assess its safety profile.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues of Piperidine Derivatives

Key Observations:

Substituent Effects :

  • The C4-methyl group in the target compound confers moderate lipophilicity compared to the C4-phenyl analogue (logP ~3.5 vs. ~5.2) .
  • The C4-trifluoromethyl analogue (MW 419.39) exhibits higher metabolic stability due to the electron-withdrawing CF3 group, making it suitable for pharmacokinetic optimization .

Stereochemical Impact :

  • The (3R,4R) configuration is critical for binding to chiral receptors, as seen in opioid and neurokinin antagonists . Racemic mixtures (e.g., rac-(3R,4R)) are less biologically active but useful in stereochemical resolution studies .

Functional Group Modifications: Boc-protected amino groups (as in ) allow orthogonal protection strategies in multi-step syntheses.

Pyrrolidine and Thiazolidine Analogues

Table 2: Heterocyclic Derivatives with Fmoc Protection
Compound Name Molecular Formula Molecular Weight Core Structure Key Differences Applications Reference
(R)-1-Fmoc-pyrrolidine-3-carboxylic acid C20H19NO4 337.37 Pyrrolidine 5-membered ring, C3-COOH Conformationally constrained peptides
(4R)-1-Fmoc-4-hydroxyproline C20H19NO5 353.37 Pyrrolidine C4-hydroxyl, proline derivative Collagen mimetics, glycopeptides
3-Fmoc-5,5-dimethylthiazolidine-4-carboxylic acid C21H21NO4S 383.47 Thiazolidine Sulfur-containing ring Protease inhibitors
Key Observations:
  • Pyrrolidine derivatives (e.g., ) exhibit restricted rotational freedom compared to piperidines, favoring α-helix or β-turn stabilization in peptides.
  • Thiazolidine analogues (e.g., ) introduce sulfur atoms, enhancing metal-binding capacity and protease resistance.

Stability and Handling

  • Fmoc-protected compounds require storage at 2–8°C under anhydrous conditions to prevent deprotection .
  • Hazard statements (e.g., H302, H315) are common due to carboxylic acid reactivity and Fmoc group sensitivity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.